molecular formula C6H9NO2 B15201172 (R)-2-Amino-2-(furan-3-yl)ethan-1-ol

(R)-2-Amino-2-(furan-3-yl)ethan-1-ol

Cat. No.: B15201172
M. Wt: 127.14 g/mol
InChI Key: TZVJDXRHOLAEGZ-LURJTMIESA-N
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Description

Significance of Chiral β-Amino Alcohols in Organic Synthesis

Chiral β-amino alcohols, where the amino and hydroxyl groups are on adjacent carbons, are particularly valuable in the field of organic chemistry. Their utility stems from their bifunctional nature and the stereochemical information encoded in their structure.

The chiral β-amino alcohol framework is a prevalent motif in a wide array of biologically active molecules, including pharmaceuticals and natural products. westlake.edu.cn Their presence is critical to the biological function of these compounds. Consequently, enantiomerically pure β-amino alcohols serve as indispensable starting materials or key intermediates in the synthesis of complex molecular targets. westlake.edu.cnnih.gov The development of novel synthetic methods to access these chiral building blocks efficiently is an active area of research. westlake.edu.cnnih.gov

Beyond their role as synthetic intermediates, chiral β-amino alcohols are widely employed as ligands in asymmetric catalysis. westlake.edu.cn The ability of the amino and hydroxyl groups to coordinate to a metal center creates a well-defined chiral environment. This chiral catalytic complex can then influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. rsc.org These catalysts have been successfully applied in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net

The Furan (B31954) Ring System in Chemical Scaffolds

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a key component in a vast number of chemical entities, contributing significantly to their chemical and biological properties.

The furan nucleus is a fundamental building block in numerous natural products and synthetic compounds with a broad spectrum of biological activities. ijabbr.comijabbr.com Furan-containing compounds have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. utripoli.edu.lyorientjchem.org This wide range of bioactivity has made the furan scaffold a privileged structure in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net

Specificity of (R)-2-Amino-2-(furan-3-yl)ethan-1-ol: Structural Considerations and Research Context

This compound is a specific chiral β-amino alcohol where the chiral center is directly attached to a furan ring at the 3-position. This substitution pattern is less common than substitution at the 2-position of the furan ring. The placement of the amino and hydroxyl groups at the chiral center, combined with the electronic properties of the furan-3-yl group, creates a unique chemical entity with potential applications in both organic synthesis and medicinal chemistry. Research into compounds with this specific architecture contributes to the broader understanding of structure-activity relationships in furan-containing molecules and the development of new chiral catalysts and bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R)-2-amino-2-(furan-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1

InChI Key

TZVJDXRHOLAEGZ-LURJTMIESA-N

Isomeric SMILES

C1=COC=C1[C@H](CO)N

Canonical SMILES

C1=COC=C1C(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Amino 2 Furan 3 Yl Ethan 1 Ol and Analogues

Enantioselective Synthesis Approaches

Achieving high enantiopurity is paramount in the synthesis of chiral molecules. For furan-containing β-amino alcohols, several powerful enantioselective strategies have been developed. These methods can be broadly categorized into asymmetric reduction of prochiral precursors, direct asymmetric functionalization of alkenes, and stereoselective additions to carbonyls and imines. Each approach offers distinct advantages regarding substrate scope, efficiency, and stereochemical outcome.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones and imines is one of the most effective and widely used methods for producing chiral alcohols and amines. nih.gov These transformations often employ chiral catalysts or biocatalysts to deliver a hydride to one enantiotopic face of the substrate, thereby establishing the desired stereocenter.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. semanticscholar.org Whole-cell biocatalysts and isolated enzymes are used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are valuable precursors for target amino alcohols. nih.govresearchgate.net For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol, an analogue precursor, was achieved through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei BD101. researchgate.net This whole-cell biocatalyst, isolated from a fermented beverage, provided the chiral alcohol with excellent conversion and enantiomeric excess. researchgate.net Similarly, Lactobacillus paracasei BD87E6 has been successfully employed for the bioreduction of 1-(benzofuran-2-yl)ethanone, yielding (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. researchgate.net These enzymatic reductions are valued for their high efficiency and operation under mild reaction conditions. researchgate.net

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)
1-(Furan-2-yl)propan-1-oneLactobacillus paracasei BD101(S)-1-(Furan-2-yl)propan-1-ol>99>9996
1-(Benzofuran-2-yl)ethanoneLactobacillus paracasei BD87E6(S)-1-(Benzofuran-2-yl)ethanol>99>99.992 (on a 6.73 g scale)

Data sourced from references researchgate.netresearchgate.net.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) source and a catalytic amount of a chiral oxazaborolidine. nih.govsemanticscholar.org This catalyst is typically generated in situ or pre-formed from a chiral amino alcohol, such as an (S)-proline-derived alcohol. nih.govsemanticscholar.org The CBS method is known for its high enantioselectivity and predictable stereochemistry. insuf.org The catalyst coordinates with the borane and the ketone, organizing the transition state to favor hydride delivery to one specific face of the carbonyl. insuf.orgnih.gov While direct examples for furan-3-yl ketones are not detailed, the method has been extensively applied to a wide variety of ketones, including challenging substrates like α,β-enones and trifluoromethyl ketones. nih.govsemanticscholar.org The reliability of this method makes it a highly attractive strategy for synthesizing chiral furan-containing alcohol precursors. ijprs.com

Chiral Amino Alcohol PrecursorBorane SourceCatalyst SystemKey Feature
(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃-THF or BH₃-Me₂SCorey-Bakshi-Shibata (CBS) CatalystPredictable absolute stereochemistry and high enantioselectivity. nih.govinsuf.org
(1S, 2R)-(-)-cis-1-Amino-2-indanolTetrabutylammonium (B224687) borohydride (B1222165) / MeIIn situ generated OxazaborolidineEffective for substituted acetophenones, with ee up to 96%. ijprs.com

Transition metal-catalyzed asymmetric hydrogenation is a highly atom-economical method for producing chiral amines from imines and enamines. rsc.org Catalysts based on rhodium, iridium, and ruthenium, combined with chiral phosphine (B1218219) ligands, have demonstrated remarkable efficiency and enantioselectivity. researchgate.netrsc.org This approach is highly substrate-dependent, with different catalytic systems being optimal for different classes of imines. researchgate.net For the synthesis of furan-containing amino alcohols, a precursor imine or enamine would be subjected to hydrogenation. For example, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have been successfully used for the enantioselective hydrogenation of substituted furans, achieving excellent enantioselectivities and high conversions, particularly for 3-alkyl or 3-aryl substituted furans. nih.gov While this example involves hydrogenation of the furan (B31954) ring itself, similar catalytic systems are applied to the C=N bond of imines. rsc.orgrsc.org The development of catalysts based on first-row transition metals is also a growing area of interest. rsc.org

MetalTypical Ligand ClassSubstrateKey Advantage
IridiumChiral Phosphine, Pyridine-PhosphiniteImines, Enamines, FuransHigh enantioselectivities and conversions for various substrates. rsc.orgnih.gov
RutheniumChiral Diamine/Diphosphineα-Ketoamines (via transfer hydrogenation)Excellent enantioselectivities (>99% ee) for unprotected amines. acs.org
RhodiumChiral DiphosphineImines, EnaminesWell-established for highly efficient and selective hydrogenations. researchgate.net

Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct route to synthesize vicinal amino alcohols from alkenes. nih.govresearchgate.net This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve syn-addition of amino and hydroxyl groups across a double bond. nih.govmsu.edu The nitrogen source is typically a salt of an N-halo-sulfonamide, -amide, or -carbamate. nih.gov The choice of ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates the facial selectivity of the addition, allowing access to either enantiomer of the product. nih.gov This methodology has been successfully applied to vinylfuran. acs.org In one instance, reacting furan with the sodium salt of N-chlorobenzylcarbamate and an osmium tetroxide/(DHQ)₂PHAL mixture yielded the desired amino alcohol with high enantiomeric excess (>86% ee), although yields were modest due to the formation of regioisomers. nih.gov

Stereoselective Nucleophilic Additions to Imines and Carbonyls

The stereoselective addition of nucleophiles to C=O (carbonyl) and C=N (imine) double bonds is a fundamental strategy for carbon-carbon bond formation and the synthesis of amino alcohols. diva-portal.orgwiley-vch.de This approach can involve the addition of organometallic reagents to aldehydes or imines that contain a chiral auxiliary to direct the stereochemical outcome. wiley-vch.de The reaction starts with the nucleophilic addition of an amine to an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org Subsequent addition of a nucleophile to this imine establishes the new stereocenter. The use of N-sulfinyl imines is a notable example, where the chiral sulfinyl group effectively directs the diastereoselective addition of nucleophiles to aldehydes, leading to syn- or anti-1,3-amino alcohol derivatives after reduction. nih.gov

Chiral Pool and Derivatization Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr This approach leverages the existing stereocenters of the starting material to create new chiral molecules.

α-Amino acids and α-hydroxy acids are excellent chiral precursors due to their natural abundance and enantiopurity. ankara.edu.trresearchgate.net A synthetic strategy starting from a suitable α-amino acid, for instance, would involve the modification of its side chain and the reduction of the carboxylic acid functionality to an alcohol. researchgate.net For example, a furan-containing amino acid could be synthesized or sourced and then converted to the target amino alcohol.

This chiron approach is a powerful strategy as it often involves well-established chemical transformations, and the stereochemistry at the α-carbon is preserved throughout the synthesis. ankara.edu.tr The synthesis of (R)- and (S)-2-methyl-[3,3,3-²H₃]alanines from bis-lactim ethers of cyclo[L-Val-Gly] demonstrates the use of amino acid derivatives as chiral templates for creating new stereocenters with high diastereomeric excess. umich.edu

Another strategy involves starting with a pre-existing chiral furan-substituted alcohol and introducing the amino group. This can be achieved through various functional group interconversions. For instance, a chiral furan-substituted epoxide can undergo ring-opening with an amine source. Alternatively, a chiral alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine.

The use of chiral derivatizing reagents can also be employed to separate enantiomers of racemic alcohols, which is a form of resolution. nih.gov However, in the context of derivatization strategies for synthesis, the focus is on the stereospecific conversion of one functional group to another while retaining the chiral integrity of the molecule. The synthesis of tetrahydrofurans with chiral tertiary allylic alcohols highlights the utility of chiral alcohol intermediates in constructing complex molecules. rsc.org

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com The combination of an enzyme for resolution and a metal complex for in-situ racemization of the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically convert the entire racemic starting material into a single enantiomer of the product. mdpi.comresearchgate.net Ruthenium and vanadium complexes have been successfully employed as racemization catalysts in combination with lipases for the DKR of a wide range of racemic alcohols. mdpi.comresearchgate.net

This technique is highly applicable to the synthesis of (R)-2-Amino-2-(furan-3-yl)ethan-1-ol. A racemic mixture of 2-amino-2-(furan-3-yl)ethan-1-ol (B13050111) could be subjected to enzymatic acylation, where the (R)-enantiomer is selectively acylated (or vice versa), allowing for the separation of the acylated product from the unreacted (S)-enantiomer. The chemoenzymatic preparation of enantiopure phenylfuran-based γ-amino alcohols utilizing Thermomyces lanuginosus lipase (B570770) for the kinetic resolution of β-hydroxy nitriles demonstrates the feasibility of this approach for furan-containing compounds. researchgate.net

Table 4: Overview of Kinetic Resolution Techniques for Alcohols

TechniqueDescriptionKey Reagents/CatalystsPotential Outcome
Kinetic Resolution (KR) Separation of enantiomers based on different reaction rates. mdpi.comLipases, chiral acylating agents. mdpi.comMaximum 50% yield of the desired enantiomer. ankara.edu.tr
Dynamic Kinetic Resolution (DKR) KR combined with in-situ racemization of the slower-reacting enantiomer. mdpi.comresearchgate.netEnzyme (e.g., lipase) + Metal catalyst (e.g., Ru, V complexes). mdpi.comresearchgate.netTheoretical 100% yield of a single enantiomer. mdpi.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Enantioselective Acylation/Hydrolysis of Racemic Amino Alcohols)

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are particularly well-suited for this purpose due to their stability in organic solvents and broad substrate tolerance. In the context of racemic 2-amino-2-(furan-3-yl)ethan-1-ol, a lipase-catalyzed enantioselective acylation is a common strategy.

The principle involves the selective acylation of one enantiomer, typically the (S)-enantiomer, by the lipase, while the desired (R)-enantiomer remains largely unreacted. jocpr.comnih.gov This difference in reaction rates allows for the separation of the acylated (S)-ester from the unreacted (R)-amino alcohol. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value is indicative of a significant difference in the acylation rates between the two enantiomers, leading to high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com

Key parameters influencing the resolution include the choice of lipase, the acyl donor (e.g., vinyl acetate, isopropenyl acetate), the solvent, and the temperature. nih.gov For instance, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the resolution of a variety of chiral alcohols. researchgate.netnih.gov The separation of the resulting ester and the unreacted alcohol can be achieved through standard chromatographic techniques or extraction. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Below is a table illustrating typical parameters in a lipase-catalyzed kinetic resolution for analogous furan-based alcohols.

EnzymeAcyl DonorSolventConversion (%)ProductEnantiomeric Excess (ee %)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateDiisopropyl ether~50(R)-acetate>99
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene~50(S)-alcohol>98
Candida rugosa LipaseEthyl AcetateHexane~48(R)-acetate95

Chemoenzymatic Synthesis Protocols

Chemoenzymatic protocols combine the high selectivity of enzymatic reactions with the versatility of chemical transformations to achieve highly efficient syntheses. For producing this compound, a particularly powerful chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR). nih.gov

DKR overcomes the 50% theoretical yield limit of a standard EKR by integrating an in situ racemization of the slower-reacting enantiomer. The process involves two catalysts working in tandem: a lipase for the enantioselective acylation and a chemical catalyst for the racemization of the unreacted amino alcohol. nih.gov As the lipase selectively acylates the (S)-enantiomer, the remaining (S)-amino alcohol in solution is continuously converted back into the racemic mixture by the racemization catalyst. This ensures that the substrate for the enzyme is constantly replenished, allowing for the theoretical conversion of 100% of the starting racemic material into the single desired enantiomeric product.

Ruthenium-based catalysts, such as Shvo's catalyst, are often effective for the racemization of chiral alcohols under conditions compatible with lipase activity. nih.gov This synergistic approach provides a highly atom-economical route to enantiomerically pure compounds.

MethodKey StepsTheoretical Max. Yield (%)
Enzymatic Kinetic Resolution (EKR)Enantioselective acylation50
Dynamic Kinetic Resolution (DKR)Enantioselective acylation + In situ racemization100

Cascade and Domino Reactions for Complex Furan-Amino Alcohol Scaffolds

Cascade and domino reactions are highly efficient synthetic strategies where a sequence of intramolecular or intermolecular transformations occurs in a single pot without the need to isolate intermediates. nih.gov These processes offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For the synthesis of complex furan-amino alcohol scaffolds, cascade reactions can be employed to rapidly construct the core furan ring system with desired substitution patterns. acs.orgorganic-chemistry.org

One notable example is the gold-catalyzed cascade reaction of propargyl alcohols with alkynes. organic-chemistry.org This methodology allows for the construction of highly substituted furans through a sequence of steps such as alcohol addition, rearrangement, and cyclization, all facilitated by a single catalyst system. acs.org By choosing appropriately functionalized starting materials, this approach can be adapted to generate furan intermediates that are poised for conversion into amino alcohol targets.

Another approach involves acid-catalyzed domino reactions, such as the condensation of 2-methylfuran (B129897) with other carbonyl compounds, to build more complex molecular architectures containing the furan moiety. researchgate.net While these reactions may not directly yield the target amino alcohol, they provide a powerful means to access diverse furan-containing scaffolds that can be further elaborated to introduce the amino and alcohol functionalities.

Reaction TypeCatalystsStarting MaterialsScaffold Type
Gold-Catalyzed CascadeTA-Au / Copper(II) triflatePropargyl alcohols, AlkynesDi-, Tri-, and Tetrasubstituted Furans
Acid-Catalyzed CondensationSolid acids (e.g., Amberlyst® 15)2-Methylfuran, Aldehydes/KetonesBis(furyl)alkanes
Ugi/Wittig CyclizationNone (Multicomponent)Aldehydes, Isocyanides, Amines, Thiocarboxylic acidsPolysubstituted Thiazoles (analogous heterocycles)

Strategic Protection and Deprotection in Stereoselective Routes

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions of the amino and hydroxyl functional groups. jocpr.com The selection of appropriate protecting groups is governed by their stability to various reaction conditions and the ease of their selective removal. nih.gov

The amino group is commonly protected with carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of non-acidic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA). The Cbz group is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.

The primary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is robust but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). nih.gov Alternatively, a benzyl (B1604629) (Bn) ether can be used, which is stable to many reagents but is cleaved under hydrogenolysis conditions, often concurrently with a Cbz group.

The concept of "orthogonal protection" is critical, allowing for the deprotection of one functional group in the presence of another. jocpr.com For example, a molecule bearing both a Boc-protected amine and a TBDMS-protected alcohol can have the alcohol deprotected with TBAF without affecting the Boc group, or the amine deprotected with TFA without cleaving the TBDMS ether. This level of control is fundamental to achieving complex synthetic targets. rsc.org

Functional GroupProtecting GroupAbbreviationInstallation ReagentsCleavage Conditions
Aminetert-butoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic Acid (TFA)
AmineBenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/C (Hydrogenolysis)
Alcoholtert-butyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
AlcoholBenzylBnBenzyl bromide (BnBr), Base (e.g., NaH)H₂, Pd/C (Hydrogenolysis)

Stereochemical Aspects and Chiral Control in R 2 Amino 2 Furan 3 Yl Ethan 1 Ol Synthesis

Principles of Asymmetric Induction

Asymmetric induction is the cornerstone of synthesizing enantiomerically pure compounds like (R)-2-Amino-2-(furan-3-yl)ethan-1-ol. It describes the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.orgspjainsasaram.co.in This principle was first conceptualized by Hermann Emil Fischer during his work on carbohydrates. wikipedia.org

There are several strategies to achieve asymmetric induction:

Internal Asymmetric Induction: This involves using a chiral center that is covalently bonded to the reactive center and remains so throughout the reaction. wikipedia.org The starting material is often sourced from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars. wikipedia.orgdiva-portal.org

Relayed Asymmetric Induction: In this approach, chiral information is introduced in one step and later removed in a separate reaction. This often involves the use of chiral auxiliaries. wikipedia.org

External Asymmetric Induction: This method introduces chirality in the transition state through a chiral catalyst or ligand. wikipedia.org From an economic standpoint, this is often the most desirable method for asymmetric synthesis. wikipedia.org

Diastereoselectivity in Reaction Pathways

Many synthetic routes to amino alcohols involve the formation of diastereomers. Diastereoselectivity is the preferential formation of one diastereomer over another. In the context of synthesizing this compound, controlling diastereoselectivity is crucial, especially when a chiral auxiliary or a pre-existing stereocenter is involved. rsc.orgrsc.org

For instance, the reduction of a chiral α-amino ketone precursor could lead to two diastereomeric amino alcohols. The stereochemical outcome is often governed by the steric and electronic environment around the carbonyl group, as described by models such as Cram's rule. spjainsasaram.co.in The choice of reducing agent and reaction conditions can significantly influence which diastereomer is formed in excess. A diastereoconvergent synthesis approach can be employed where a mixture of diastereomers of the starting material is converted into a single diastereomer of the product, simplifying the synthetic process. nih.govsemanticscholar.org

Enantiomeric Excess (ee) Determination and Control in Synthetic Processes

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage. wikipedia.org A racemic mixture (equal amounts of both enantiomers) has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org

Controlling and accurately determining the ee is a critical aspect of asymmetric synthesis. libretexts.org Several analytical techniques are employed to determine the ee of a sample, including:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification. heraldopenaccess.us

Gas Chromatography (GC): Similar to HPLC, using a chiral stationary phase allows for the separation of enantiomers. nih.gov

Optical Rotation: Historically, optical purity was determined by measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer. wikipedia.org While still used, it is often supplemented by more direct methods.

Control over the enantiomeric excess in the synthesis of this compound is achieved by carefully selecting the chiral catalyst, ligand, or auxiliary and optimizing reaction conditions such as temperature, solvent, and pressure. westlake.edu.cn

Role of Chiral Auxiliaries and Ligands in Enantioselective Transformations

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate. wikipedia.orgwikipedia.org

Chiral ligands coordinate to a metal center to form a chiral catalyst that can effectively control the stereochemical outcome of a reaction. nih.govresearchgate.net The design of these ligands is a crucial area of research, with the goal of creating catalysts that are both highly efficient and highly enantioselective. nih.govresearchgate.netresearchgate.net

Many successful chiral ligands possess C2 symmetry, which reduces the number of possible transition states and often leads to higher enantioselectivity. nih.gov However, non-symmetrical ligands have also proven to be highly effective. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize its performance for a specific transformation. nih.gov Examples of widely used ligand classes include those based on BINOL (1,1'-bi-2-naphthol), phosphinooxazolines (PHOX), and chiral cyclopentadienyl (B1206354) (Cp) ligands. nih.govresearchgate.netresearchgate.netmdpi.com

In the synthesis of amino alcohols, metal complexes bearing chiral ligands can catalyze reactions such as the asymmetric reduction of α-amino ketones or the asymmetric aminohydroxylation of alkenes. diva-portal.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common chiral auxiliaries are often derived from the chiral pool and include:

Evans' Oxazolidinones: These are widely used for controlling stereochemistry in aldol, alkylation, and acylation reactions. wikipedia.org They are typically prepared from readily available amino alcohols. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries in alkylation reactions of enolates. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines and amino alcohols. wikipedia.org

Camphorsultam: Also known as Oppolzer's sultam, this is another classic and effective chiral auxiliary. wikipedia.org

In the synthesis of β-amino alcohols, chiral auxiliaries can be attached to the nitrogen atom or to a carbonyl group to direct the stereoselective addition of a nucleophile. researchgate.netingentaconnect.comresearchgate.netacs.org For example, an imine derived from a chiral amine can undergo diastereoselective reduction to yield an enantiomerically enriched amino alcohol after removal of the auxiliary. nih.gov

Table 1: Comparison of Chiral Control Strategies

Strategy Description Advantages Disadvantages
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products as starting materials. wikipedia.org Inexpensive starting materials, well-established chemistry. Limited to the structures and stereochemistries available from nature.
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgwikipedia.org High diastereoselectivity, often predictable stereochemical outcomes, auxiliary can be recycled. wikipedia.org Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalysts/Ligands A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. wikipedia.orgnih.gov High efficiency (catalytic amounts), economically favorable for large-scale synthesis. wikipedia.org Development of new catalysts can be time-consuming and expensive.

Mechanistic Studies on Stereochemical Outcomes

Understanding the mechanism of a stereoselective reaction is crucial for optimizing its outcome and for the rational design of new catalysts and auxiliaries. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For instance, in a metal-catalyzed asymmetric reduction, studies might focus on identifying the active catalytic species, determining the structure of the transition state, and understanding the non-covalent interactions between the catalyst and the substrate that lead to the observed stereoselectivity. diva-portal.org In reactions involving chiral auxiliaries, conformational analysis of the substrate-auxiliary conjugate can provide insights into how the auxiliary shields one face of the molecule, directing the attack of the reagent to the other face. wikipedia.org

In the context of amino alcohol synthesis, mechanistic investigations have elucidated the pathways of reactions such as the Sharpless asymmetric aminohydroxylation and various diastereoselective reductions and additions. diva-portal.orgorganic-chemistry.orgnih.gov For example, in the selenium-catalyzed intermolecular C-H amination to form anti-1,2-amino alcohols, mechanistic studies have shown that the diastereoselectivity is controlled by a stereoelectronic effect in the transition state of a rsc.orgnih.gov-sigmatropic rearrangement. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,1'-bi-2-naphthol (BINOL)
Camphorsultam

Transition State Analysis

Transition state analysis is a critical tool for understanding and predicting the stereochemical outcome of an asymmetric synthesis. The formation of this compound with high enantiomeric excess relies on a significant energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.

In catalytic asymmetric synthesis, which is a common route to chiral amino alcohols, the chiral catalyst, substrate, and reagents combine to form a transient, high-energy complex—the transition state. The three-dimensional arrangement of this complex dictates which face of a prochiral substrate is preferentially attacked.

For the synthesis of chiral β-amino alcohols, models such as the Zimmerman-Traxler transition state are often invoked, particularly in reactions like asymmetric allylations. These models propose chair-like, six-membered ring transition states where steric and electronic interactions determine the favored pathway. In such a model for a related synthesis, the substituents of the interacting molecules will preferentially occupy equatorial positions to minimize steric hindrance, and this preference ultimately translates into the selective formation of one enantiomer over the other.

Key interactions that stabilize the favored transition state and destabilize the competing one include:

Steric Hindrance: Bulky groups on the catalyst, substrate, and reagent arrange themselves to minimize non-bonded interactions. The transition state that achieves the least steric clash is lower in energy.

Electronic Effects: Attractive or repulsive electronic interactions, such as hydrogen bonding or π-stacking between the catalyst and the substrate's furan (B31954) ring, can significantly influence the geometry and energy of the transition state.

Catalyst Conformation: The rigid backbone of many chiral ligands and catalysts creates a well-defined chiral pocket, forcing the substrate to adopt a specific orientation that leads to the desired stereochemical outcome.

Quantum Chemical Calculations (e.g., DFT Studies) for Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the mechanisms and origins of stereoselectivity in chemical reactions. These computational methods are used to model reaction pathways, calculate the energies of intermediates and transition states, and visualize the molecular geometries that lead to chiral induction. soton.ac.ukresearchgate.net

For the synthesis of a molecule like this compound, DFT studies would typically involve:

Mapping the Potential Energy Surface: Researchers identify all plausible reaction pathways leading to both the (R) and (S) products.

Locating Transition States: The structures of the key transition states for the stereodetermining step of each pathway are located and optimized.

Calculating Energy Barriers: The activation energy (the energy difference between the reactants and the transition state) is calculated for each pathway. The pathway with the lower activation energy will be the dominant one, leading to the major enantiomer.

DFT calculations have been successfully used to support experimentally observed outcomes in the synthesis of various chiral amino alcohols. nih.gov For instance, in a radical C-H amination reaction, DFT data supported an energy transfer pathway and helped identify the active radical species. nih.gov In other cases, computational studies have elucidated the role of noncovalent interactions, such as hydrogen bonds between a catalyst and substrate, in determining the diastereoselectivity of a reaction.

The table below illustrates the type of data that would be generated from a DFT study analyzing the competing transition states (TS) in a hypothetical asymmetric synthesis of this compound. The energy difference (ΔΔG‡) between the two transition states directly correlates with the predicted enantiomeric excess (ee) of the reaction.

This table is illustrative and represents typical results from DFT calculations for an asymmetric reaction. A ΔΔG‡ of ~1.8-2.0 kcal/mol at room temperature generally corresponds to an enantiomeric excess of >95%.

These computational studies provide a deep, quantitative understanding of chiral induction, enabling chemists to rationalize observed selectivities and design more efficient and selective catalysts for the synthesis of valuable compounds like this compound. researchgate.net

Chemical Transformations and Derivatization of R 2 Amino 2 Furan 3 Yl Ethan 1 Ol

Reactivity of the Amino Group

The primary amino group in (R)-2-Amino-2-(furan-3-yl)ethan-1-ol is a potent nucleophile, making it susceptible to a range of reactions, including acylation, alkylation, and condensation to form various derivatives.

Amidation and Carbamate (B1207046) Formation

The amino group readily undergoes amidation when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of a stable amide bond. For instance, reaction with a furoyl chloride derivative would yield the corresponding N-furoylamino compound.

Carbamate formation is another key reaction of the amino group, often utilized as a protecting strategy in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com The reaction of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base yields the corresponding N-Boc or N-Cbz protected amino alcohol. masterorganicchemistry.com This protection renders the nitrogen non-nucleophilic, allowing for selective reactions at the hydroxyl group. organic-chemistry.org The formation of carbamates can also be achieved through the reaction of the amine with carbon dioxide, which forms a carbamic acid intermediate that can be trapped or isolated as a salt. alfa-chemistry.com

Table 1: Common Reagents for Amidation and Carbamate Formation

Transformation Reagent Class Specific Example Product Type
Amidation Acyl Halides Acetyl chloride N-acyl derivative (Amide)
Amidation Anhydrides Acetic anhydride (B1165640) N-acyl derivative (Amide)
Carbamate Formation Dicarbonates Di-tert-butyl dicarbonate (Boc₂O) N-alkoxycarbonyl (Boc-carbamate)

Heterocyclic Ring Formation (e.g., Oxazolidinones)

As a 1,2-amino alcohol, this compound is an excellent precursor for the synthesis of chiral oxazolidinones. These heterocyclic structures are important chiral auxiliaries and are present in several pharmacologically active compounds. The formation of the oxazolidinone ring involves the cyclization of the amino and hydroxyl groups with a carbonyl source.

Common methods for this transformation include:

Reaction with Phosgene (B1210022) or Phosgene Equivalents: Although highly toxic, phosgene is effective. Safer alternatives like triphosgene (B27547) or diethyl carbonate are more commonly used.

Intramolecular Cyclization: A two-step process where the amino group is first converted to a carbamate (e.g., N-Boc). Subsequent treatment with a base, such as sodium hydride (NaH), induces intramolecular cyclization to the oxazolidinone with the elimination of a tert-butoxide group.

This cyclization proceeds with retention of stereochemistry at the chiral center, making it a valuable method for synthesizing enantiomerically pure oxazolidinones.

Alkylation and Acylation Reactions

Direct alkylation of the primary amino group can be achieved using alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a milder alternative, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine.

Acylation of the amino group is a more straightforward transformation. It is typically achieved by reacting the amino alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction is generally fast and high-yielding, leading to the corresponding N-acylated product.

Reactivity of the Hydroxyl Group

The primary hydroxyl group behaves as a typical alcohol, capable of undergoing esterification, etherification, and oxidation. However, the presence of the neighboring amino group requires careful selection of reagents and conditions to achieve selectivity.

Esterification and Etherification

Esterification of the hydroxyl group requires it to act as a nucleophile towards an acylating agent. To prevent the more nucleophilic amino group from reacting first, it is typically protected, often as a carbamate (e.g., N-Boc). ug.edu.pl Once the amine is protected, the hydroxyl group can be acylated using standard conditions, such as reaction with an acyl chloride or anhydride in the presence of a base. Alternatively, chemoselective O-acylation of 1,2-amino alcohols can sometimes be achieved without N-protection by using specific metal ion catalysts, such as Cu(II), which can direct the acylation to the hydroxyl group. nih.govacs.orgnih.gov

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. Similar to esterification, the amino group must be protected beforehand to prevent it from being alkylated or acting as a base.

Oxidation Reactions

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant used. studymind.co.uk The choice of oxidizing agent is critical to avoid side reactions, such as oxidation of the furan (B31954) ring or the amino group. rsc.orgresearchgate.netsemanticscholar.org

Oxidation to Aldehydes: Mild and selective oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like Dess-Martin periodinane (DMP) and conditions used in the Swern oxidation are well-suited for this transformation. wikipedia.orgwikipedia.orgchemistrysteps.comchemistrysteps.com These methods operate under mild, often neutral or basic conditions, and are known to tolerate a wide range of sensitive functional groups, including furan rings and protected amines. wikipedia.orgpitt.edu The Swern oxidation, in particular, is noted for its utility with α-amino alcohol derivatives, causing a low degree of racemization. alfa-chemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. savemyexams.com However, these harsh conditions may also lead to the oxidative degradation of the furan ring. researchgate.net In some specific cases, even reagents like Dess-Martin Periodinane, typically used for aldehyde synthesis, have been reported to oxidize primary alcohols to carboxylic acids under certain conditions. rsc.org

Table 2: Selected Oxidation Reagents and Products

Reagent(s) Typical Conditions Product Selectivity Notes
DMSO, (COCl)₂, Et₃N Low temperature (-78 °C) Aldehyde Mild conditions, tolerates furan ring. wikipedia.orgchem-station.com
Dess-Martin Periodinane (DMP) Room temperature, neutral pH Aldehyde High chemoselectivity, tolerates furan rings and protected amines. alfa-chemistry.comwikipedia.orgpitt.edu

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation. The substituents on the ring and the side chain can influence the regioselectivity and outcome of these transformations.

Functionalization of the Furan Moiety

The furan nucleus can undergo various electrophilic substitution reactions, although the electron-rich nature of the ring can also make it sensitive to acidic conditions, potentially leading to polymerization or ring-opening. pharmaguideline.com Common functionalization strategies applicable to the furan moiety include halogenation, nitration, and Friedel-Crafts type reactions.

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution on a furan ring similar to that in the target molecule, milder conditions are necessary, such as using N-bromosuccinimide (NBS) or carrying out the bromination at low temperatures. pharmaguideline.com

Nitration: Direct nitration of furan requires mild conditions, such as using acetyl nitrate (B79036) at low temperatures, to avoid degradation of the ring. pharmaguideline.com The presence of the amino alcohol side chain would necessitate protection of the amino and hydroxyl groups prior to attempting such electrophilic substitutions.

Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the furan ring, typically at the C2 or C5 positions, which are most susceptible to electrophilic attack. The reaction of 3-substituted furans can lead to a mixture of products.

Oxidative Degradation: The furan ring can be oxidatively cleaved to yield dicarbonyl compounds or carboxylic acids. researchgate.net This transformation can serve as a strategic step in synthesis where the furan acts as a masked carboxylic acid functionality. researchgate.net

The functionalization of the furan ring provides access to a diverse range of derivatives, enabling the modulation of the molecule's steric and electronic properties for various synthetic applications.

Ring Opening and Rearrangement Reactions

The furan ring is susceptible to oxidative ring-opening, which can be a key step in the synthesis of other heterocyclic systems or acyclic precursors. nih.govnih.gov A prominent example of a rearrangement involving a furan-substituted amino alcohol is the aza-Achmatowicz rearrangement.

The aza-Achmatowicz rearrangement is a powerful synthetic method for converting furfuryl amines into substituted piperidinones, which are valuable building blocks for alkaloids and other biologically active nitrogen-containing compounds. acs.orgresearchgate.net The reaction involves the oxidation of the furan ring, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or through a bromination-hydrolysis sequence, to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. acs.orgallaboutchemistry.net Subsequent acid-catalyzed rearrangement in the presence of the amine functionality leads to the formation of a six-membered piperidinone ring. researchgate.netallaboutchemistry.net

For a substrate like this compound, the amino group, after suitable protection, can participate as the intramolecular nucleophile in the rearrangement cascade following the oxidation of the furan ring. This process transforms the five-membered furan ring into a six-membered nitrogen-containing heterocycle, significantly increasing molecular complexity in a single step. researchgate.netresearchgate.net This rearrangement is a cornerstone in the synthesis of many natural products. researchgate.net

ReactionSubstrate TypeKey ReagentsProduct TypeSignificance
Aza-Achmatowicz RearrangementFuran-substituted amine/amino alcoholm-CPBA, NBS, H₂O/acidPiperidinoneAccess to complex nitrogen heterocycles and natural product scaffolds. acs.orgresearchgate.net
Oxidative Ring OpeningFuranO₃, RuCl₃/NaIO₄, H₂O₂Dicarbonyls, Carboxylic AcidsUnmasking of latent functionality. pharmaguideline.comresearchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. fu-berlin.de The amino alcohol and furan functionalities in this compound make it a potentially valuable substrate for various MCRs.

The primary amine can participate in isocyanide-based MCRs such as the Ugi or Passerini reactions (after oxidation of the alcohol). For instance, in a Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. The furan ring can act as the aldehyde component (as furfural (B47365) derivatives) or as a substituent on one of the other components, influencing the properties of the final product.

Furthermore, furan derivatives can participate in MCRs to generate other heterocyclic systems. For example, a one-pot reaction involving a furan, a thiol, and an amine can lead to the formation of substituted pyrroles under physiological conditions. researchgate.net The amino group of this compound could potentially serve as the amine component in such a transformation, leading to complex, densely functionalized products. The development of novel MCRs provides a rapid and atom-economical route to diverse molecular libraries. rsc.orgwindows.net

Formation of Advanced Building Blocks and Complex Scaffolds

The strategic application of the reactions described above allows for the transformation of this compound into a variety of advanced building blocks and complex molecular scaffolds. acs.org

The piperidinones generated from the aza-Achmatowicz rearrangement are particularly versatile intermediates. researchgate.net These structures contain multiple functional handles that allow for further synthetic elaboration, such as reduction, olefination, and cross-coupling reactions, enabling the synthesis of complex alkaloids and other pharmacologically relevant molecules. researchgate.netnih.gov

Additionally, the furan ring itself can be used as a diene in Diels-Alder reactions, although typically with electron-withdrawing groups on the ring to facilitate the cycloaddition. Functionalization of the furan moiety (as discussed in 4.3.1) could pave the way for its use in such cycloadditions to construct bicyclic scaffolds.

The combination of the chiral amino alcohol side chain and the reactive furan core makes this compound a valuable chiral precursor for asymmetric synthesis, leading to the construction of enantiomerically pure complex molecules.

Starting MoietyKey TransformationResulting Scaffold/Building BlockPotential Applications
Furan-amino alcoholAza-Achmatowicz RearrangementChiral PiperidinoneSynthesis of alkaloids, enzyme inhibitors, and other bioactive molecules. researchgate.netnih.gov
Functionalized FuranDiels-Alder CycloadditionOxabicyclic SystemsAccess to complex polycyclic architectures.
Amino alcoholUgi/Passerini MCRα-Acylamino AmidesRapid generation of peptide-like scaffolds for drug discovery. fu-berlin.de

Applications in Chemical Sciences

Asymmetric Catalysis

The unique structural features of (R)-2-Amino-2-(furan-3-yl)ethan-1-ol make it a promising candidate for the development of chiral catalysts and ligands that can induce stereoselectivity in chemical reactions.

Chiral β-amino alcohols are a foundational class of ligands in asymmetric catalysis, prized for their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment for stereoselective reactions. mdpi.com The efficacy of these ligands stems from the rigid bicyclic structure formed upon coordination to a metal, which effectively shields one face of the substrate, directing the approach of a reactant.

This compound is well-suited for this role. It can be employed directly or serve as a precursor for more complex ligand structures, such as phosphine-oxazoline (PHOX) type ligands. researchgate.net These ligands are instrumental in a variety of metal-catalyzed processes, including asymmetric hydrogenation, a powerful method for producing chiral molecules. acs.orgresearchgate.nettaylorfrancis.com For instance, ruthenium complexes derived from chiral amino alcohols have proven highly effective in the asymmetric transfer hydrogenation (ATH) of ketones and imines, yielding chiral alcohols and amines with high enantiomeric excess. mdpi.comresearchgate.net The stereoselectivity in these reactions is dictated by the chiral ligand, which controls the binding of substrates and the subsequent reaction steps through steric and electronic interactions. mdpi.com The furan-3-yl substituent on the this compound backbone would offer unique electronic and steric properties compared to more common phenyl or alkyl groups, potentially influencing catalyst activity and selectivity.

Ligand TypeMetalReactionProductEnantiomeric Excess (ee)
Chiral β-Amino AlcoholRuthenium (II)Asymmetric Transfer Hydrogenation of KetonesChiral Secondary AlcoholUp to 97%
PHOX Ligand DerivativeIridium (I)Asymmetric Hydrogenation of IminesChiral AmineHigh
Oxazaborolidine DerivativeBoronAsymmetric Reduction of KetonesChiral Secondary AlcoholUp to 96%

This table presents representative data for catalyst systems derived from various chiral β-amino alcohols to illustrate their general effectiveness in asymmetric synthesis. mdpi.comresearchgate.net

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a major pillar of organic synthesis. nih.gov Many of these catalysts are derived from natural amino acids and their derivatives. They operate through general activation modes, such as the formation of transient iminium ions or enamines, which mimic the strategies used by enzymes. nih.gov

This compound, as a chiral amino acid derivative, is a prime candidate for applications in organocatalysis. Catalysts like proline and MacMillan's imidazolidinones, which are derived from amino acids, are highly effective in the asymmetric functionalization of carbonyl compounds. nih.gov The amine functionality in this compound could be used to form reactive enamine or iminium intermediates with carbonyl substrates, while the adjacent stereocenter would control the facial selectivity of the subsequent bond formation. This approach is central to a wide range of transformations, including asymmetric aldol, Mannich, and Michael reactions.

Precursors for Complex Molecular Architectures

The combination of a chiral center and a versatile heterocyclic ring makes this compound a valuable starting material for synthesizing molecules with intricate and functionally rich architectures.

The furan (B31954) ring is a particularly useful synthon that can be transformed into a variety of other cyclic systems.

Pyrroles: A classic transformation is the conversion of furans into pyrroles. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound (which can be generated by the hydrolytic opening of a furan ring) with a primary amine to yield a substituted pyrrole. wikipedia.orgalfa-chemistry.com This method is a synthetically valuable route to pyrroles, which are common structural components in many natural products. wikipedia.org Using this compound as a precursor would lead to the formation of highly functionalized, chiral pyrroles.

Benzofurans: Benzofurans are significant heterocyclic scaffolds found in numerous medicinally important compounds with activities against various diseases. nih.govmdpi.com The furan ring is a key component in many synthetic strategies aimed at constructing the benzofuran (B130515) nucleus. jocpr.comrsc.orglbp.world While direct conversion is not typical, furan-containing building blocks are frequently used in multi-step syntheses that culminate in the formation of fused ring systems like benzofurans through catalytic processes, such as palladium- or copper-catalyzed cyclizations. nih.gov The presence of the furan moiety in this compound makes it a relevant starting point for synthetic routes targeting complex, chiral benzofuran derivatives.

Target ScaffoldGeneral PrecursorKey Transformation
Substituted Pyrrole1,4-Dicarbonyl (from Furan) + AminePaal-Knorr Synthesis
Substituted FuranPropargylic Alcohol + 1,3-DicarbonylTandem Propargylation-Cycloisomerization
Benzofurano-Iodophenol + Terminal AlkyneSonogashira Coupling & Intramolecular Cyclization

This table outlines common synthetic strategies for preparing key heterocyclic scaffolds from furan-based or related precursors. wikipedia.orgnih.govorganic-chemistry.org

Chiral amino acids and their derivatives are essential components of pharmaceuticals and biochemical probes. mdpi.comnih.govrsc.org Chiral β-amino alcohols are widely used as starting materials for the synthesis of non-proteinogenic amino acids, as the core structure can be chemically modified without losing enantiomeric purity. researchgate.net

This compound can be viewed as a derivative of a β-amino acid. The primary alcohol can be oxidized to a carboxylic acid to formally produce a chiral β-amino acid with a furan-3-yl side chain. Alternatively, the amine or alcohol can be further functionalized to create a library of novel, enantiomerically pure amino acid derivatives. nih.gov Such derivatives are valuable in medicinal chemistry for creating peptides with modified properties or as building blocks for complex natural product synthesis.

The structural elements of this compound make it an adept precursor for synthesizing biologically active motifs like piperidine (B6355638) alkaloids.

Piperidine Alkaloids: The piperidine ring is a core feature of many alkaloids with a wide range of biological activities, including anti-HIV and anti-tumor properties. researchgate.netnih.gov Furans are powerful precursors for the synthesis of piperidines. For instance, the aza-Achmatowicz oxidative rearrangement of N-substituted aminofurans provides direct access to the cis-2,6-disubstituted piperidine core, which has been used in the total synthesis of alkaloids like cassine (B1210628) and spicigerine. emory.edu More direct routes involve the transformation of furfural (B47365) (a furan aldehyde) with ammonia (B1221849) over a catalyst, proceeding through reductive amination and ring rearrangement to form the piperidine ring. nih.gov The integrated furan and amino alcohol functionalities of this compound make it an ideal substrate for these types of transformations, enabling a stereocontrolled entry into the world of chiral piperidine alkaloids. researchgate.netucd.ie

α,β-Unsaturated δ-Lactones: The furan nucleus is a versatile precursor for various oxygen-containing heterocycles. Through oxidative ring-opening and subsequent cyclization pathways, the furan ring can be converted into different lactone and pyrone structures. While the conversion to γ-lactones (furanones) is more common, synthetic routes exist to access six-membered δ-lactones from unsaturated ketone precursors, which can be derived from furans. researchgate.net These unsaturated lactone motifs are present in a variety of natural products and are of interest for their biological activity.

Role in Diversity-Oriented Synthesis (DOS)

Following a comprehensive search of scientific literature, no specific research findings or detailed data could be located regarding the direct application of This compound in Diversity-Oriented Synthesis (DOS).

Diversity-Oriented Synthesis is a strategy in chemical synthesis that aims to produce a wide range of structurally diverse molecules from a common starting material or scaffold. This approach is instrumental in the discovery of new chemical entities with novel biological activities. Chiral building blocks, particularly those incorporating heterocyclic systems like furan, are highly valuable in DOS due to the three-dimensional complexity and diverse chemical space they can introduce.

While the specific compound is not explicitly detailed in the context of DOS within the available literature, the structural motif of a chiral amino alcohol with a furan substituent represents a potentially valuable scaffold for such synthetic strategies. Furan rings can participate in various transformations, such as Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, which could be exploited in a DOS workflow to generate a library of diverse molecular skeletons. The amino alcohol functionality provides additional handles for diversification through reactions like acylation, alkylation, and cyclization.

A study on the "Diversity Oriented Synthesis of Furan Epoxide" highlights a synthetic route that produces an amino alcohol, demonstrating the general interest in this class of compounds for creating molecular diversity. However, this research does not specify the use of the 3-furan isomer or the (R)-stereochemistry, nor does it provide specific data tables related to a library of compounds derived from it.

Further research would be necessary to explore and document the potential of This compound as a building block in Diversity-Oriented Synthesis and to generate the detailed research findings and data tables that are characteristic of DOS studies.

Q & A

Basic: What are the recommended synthetic routes for (R)-2-Amino-2-(furan-3-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves reductive amination of furan-3-yl glyoxal derivatives using chiral catalysts or enzymatic resolution. For example:

  • Catalytic asymmetric hydrogenation of α-ketoamides derived from furan-3-carbaldehyde, using Ru-BINAP complexes to achieve high enantiomeric excess (ee >95%) .
  • Enzymatic resolution with lipases or acylases to separate enantiomers post-synthesis, validated via chiral HPLC .
    Key Quality Control: Monitor ee using chiral stationary phases (e.g., Chiralpak IA) and confirm absolute configuration via X-ray crystallography .

Basic: How can the stereochemistry and crystal structure of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperature (90 K) minimizes thermal motion artifacts, and hydrogen bonding networks can be analyzed to confirm stereochemistry .
  • Chiral HPLC : Employ columns like Chiralpak IG with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with known standards .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Freely soluble in polar solvents (water, DMSO) due to amino and hydroxyl groups. For stock solutions, use DMSO (10 mM) with sonication at 37°C to aid dissolution .
  • Stability : Store lyophilized powder at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -20°C (1-month stability) .

Basic: What in vitro assays are suitable for evaluating its biological interactions?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates. Pre-incubate the compound with enzymes in PBS (pH 7.4) at 37°C .
  • Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to quantify binding kinetics (ka/kd) in real-time .

Advanced: How can researchers resolve contradictions in biological activity data between enantiomers?

Methodological Answer:
Contradictions often arise from impurities in stereoisomers or off-target interactions . Mitigation strategies include:

  • Purification : Re-chiralize the compound via preparative HPLC (Chiralpak IC column) .
  • Computational docking : Compare binding poses of (R)- and (S)-enantiomers using AutoDock Vina to identify stereospecific interactions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor complexes over 100-ns trajectories. Analyze hydrogen bonding (e.g., furan O with catalytic residues) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., amino group for hydrogen bonding, furan for π-π stacking) using Schrödinger’s Phase .

Advanced: How can reaction conditions be optimized to avoid racemization during synthesis?

Methodological Answer:

  • Low-temperature reactions : Perform hydrogenation at 0–4°C with Ru-(S)-BINAP to minimize thermal racemization .
  • Acid-free workup : Use ion-exchange resins (e.g., Amberlite IRA-67) instead of HCl to isolate the free base, reducing protonation-induced racemization .

Advanced: What structural analogs of this compound show divergent biological activities, and why?

Methodological Answer:

  • Substituent effects : Replacing furan-3-yl with 3-bromo-4-chlorophenyl ( ) increases halogen bonding but reduces solubility. Compare logP values (e.g., furan analog: 0.8 vs. bromophenyl: 2.1) to rationalize activity shifts .
  • Chirality : The (S)-enantiomer of 2-Amino-2-(p-tolyl)ethanol shows 10-fold lower affinity for serotonin receptors than the (R)-form, highlighting stereochemical specificity .

Advanced: How does the furan ring influence metabolic stability in preclinical models?

Methodological Answer:

  • Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis shows furan rings undergo epoxidation (major metabolite) and ring-opening , reducing bioavailability. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Flow chemistry : Conduct reductive amination in a continuous-flow reactor (residence time: 30 min, 50°C) to enhance reproducibility and yield (85% vs. 65% batch) .
  • DoE optimization : Apply Taguchi methods to screen variables (catalyst loading, solvent polarity) and identify robust conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.